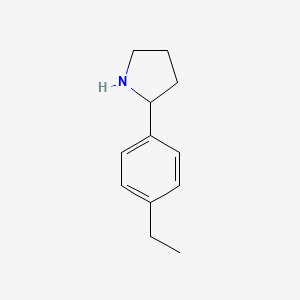

2-(4-Ethylphenyl)pyrrolidine

Descripción

Significance of the Pyrrolidine (B122466) Moiety in Contemporary Organic Chemistry Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. tandfonline.comresearchgate.net Its significance stems from its prevalence in natural products, pharmaceuticals, and its utility as a chiral auxiliary and catalyst in asymmetric synthesis. researchgate.netresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. researchgate.netnih.gov This three-dimensional character imparts favorable physicochemical properties, such as improved solubility, and provides a scaffold for exploring three-dimensional pharmacophore space. nih.gov Consequently, the pyrrolidine moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antidiabetic, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.net The continuous development of novel synthetic methods to access functionalized pyrrolidines underscores its enduring importance in the scientific community. researchgate.nettandfonline.com

Overview of 2-Arylpyrrolidine Derivatives in Synthetic and Mechanistic Studies

Among the various classes of pyrrolidine derivatives, 2-arylpyrrolidines are of particular interest due to their presence in numerous biologically active molecules. researchgate.net The direct attachment of an aromatic ring to the C2 position of the pyrrolidine core creates a versatile scaffold for modulation of biological activity and physicochemical properties. nih.gov Research in this area has led to the development of 2-arylpyrrolidine derivatives with demonstrated anticancer and anti-biofilm activities. nih.gov

Mechanistic studies involving 2-arylpyrrolidines often focus on understanding the interactions that govern their biological effects. For instance, the stereochemistry at the C2 position can significantly influence the binding affinity of these compounds to their biological targets. researchgate.net Furthermore, the electronic nature of the substituents on the aryl ring can be systematically varied to probe structure-activity relationships (SAR). nih.gov Synthetic and mechanistic investigations of 2-arylpyrrolidines are thus intrinsically linked, with the goal of designing molecules with enhanced potency and selectivity.

While specific research on 2-(4-Ethylphenyl)pyrrolidine is not extensively documented in publicly available literature, its structural similarity to other well-studied 2-arylpyrrolidines, such as 2-(4-methylphenyl)pyrrolidine (B1307551) and 2-(4-methoxyphenyl)pyrrolidine, suggests its potential for similar applications and research interest. nih.govchemimpex.com The ethyl group at the para position of the phenyl ring offers a unique lipophilic and steric profile that could influence its biological interactions.

Evolution of Synthetic Strategies for Pyrrolidine Scaffolds

The synthesis of the pyrrolidine ring has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. rsc.org These methods can be broadly categorized into two main approaches: the modification of a pre-existing pyrrolidine ring and the de novo construction of the ring from acyclic precursors. nih.gov

Historically, the functionalization of proline, a naturally occurring amino acid containing a pyrrolidine ring, was a common strategy. researchgate.net However, the demand for more diverse substitution patterns has driven the development of novel cyclization reactions. One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govnih.gov This approach allows for a high degree of stereocontrol and the introduction of various substituents.

More recently, multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical way to synthesize complex pyrrolidine derivatives in a single step. researchgate.nettandfonline.com These reactions often involve the in-situ generation of reactive intermediates that undergo subsequent cyclization. Another innovative approach involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, which forms a pyrrolinium cation that can then be trapped by various nucleophiles to yield 2-substituted pyrrolidines. researchgate.netnih.govresearchgate.net The evolution of these synthetic strategies has been driven by the need for more efficient, versatile, and environmentally friendly methods to access this important heterocyclic scaffold.

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H17N |

|---|---|

Peso molecular |

175.27 g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 |

Clave InChI |

IBPIAQWYWUWFPS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2CCCN2 |

SMILES canónico |

CCC1=CC=C(C=C1)C2CCCN2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 4 Ethylphenyl Pyrrolidine and Analogues

Strategies for Regio- and Stereoselective Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine nucleus with precise control over regiochemistry and stereochemistry is a key challenge in synthetic organic chemistry. Intramolecular cyclization reactions have emerged as powerful tools to achieve this goal, offering advantages in terms of efficiency and atom economy. These strategies involve the formation of a carbon-nitrogen bond within a single molecule, leading to the desired five-membered ring system.

Intramolecular Cyclization Approaches

A variety of intramolecular cyclization methods have been developed, each employing different catalysts and reaction conditions to promote the formation of the pyrrolidine ring from acyclic precursors.

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, providing mild and efficient pathways for C-N bond formation. mdpi.com

Palladium: Palladium-catalyzed reactions are widely used for the synthesis of pyrrolidine derivatives. nih.gov These methods often involve the intramolecular reaction of an amine with an alkene, alkyne, or aryl halide. nih.govacs.org For instance, palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl or alkenyl bromides can produce 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines with high enantioselectivity. nih.gov The mechanism is believed to proceed through the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov Another approach involves a palladium-catalyzed trimethylenemethane cycloaddition, which has been successfully applied to the synthesis of pyrrolidines from electron-deficient imines. proquest.com

Copper: Copper-catalyzed intramolecular amination of C(sp³)-H bonds offers a direct and atom-economical route to pyrrolidines. organic-chemistry.org This method can tolerate a range of functional groups and often proceeds with high regio- and chemoselectivity. organic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkenes is another effective strategy for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov For example, α-substituted 4-pentenyl sulfonamides can yield 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov Mechanistic studies suggest the involvement of a primary carbon radical intermediate in some copper-catalyzed carboamination reactions. nih.gov

| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Copper(II) with (R,R)-Phbox ligand | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | >20:1 | 76-97 nih.gov |

| Copper(II) | γ-Substituted 4-pentenyl sulfonamide | 2,3-trans-pyrrolidine | ~3:1 | Moderate nih.gov |

Rhodium: Rhodium catalysts are effective in promoting the synthesis of pyrrolidines through various mechanisms. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines also provide five-membered ring products in excellent yields. organic-chemistry.org Furthermore, rhodium-catalyzed intermolecular C–H functionalization has been utilized as a key step in the synthesis of complex, stereodefined β-arylpyrrolidines. acs.orgresearchgate.net

Cobalt: Cobalt catalysts have been employed for the chemodivergent synthesis of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org Cobalt-catalyzed regioselective reductive coupling of nitriles and acrylamides also provides a route to pyrrolidinone derivatives. organic-chemistry.orgbohrium.com Industrially, pyrrolidine can be prepared using a cobalt- and nickel oxide catalyst. wikipedia.org

Acid-promoted cyclization of amino alcohols is a classical yet effective method for pyrrolidine synthesis. This approach typically involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine. A simple one-pot preparation of cyclic amines can be achieved through the chlorination of amino alcohols with thionyl chloride (SOCl₂), which circumvents the need for traditional protection-deprotection sequences. organic-chemistry.org The use of orthoesters can also activate the hydroxyl group in N-carbamate-protected amino alcohols, facilitating cyclization despite the reduced nucleophilicity of the carbamate nitrogen. organic-chemistry.org

| Reagent | Precursor | Product | Yield |

| SOCl₂ | Amino alcohol | Cyclic amine | General organic-chemistry.org |

| Orthoesters | N-carbamate-protected amino alcohol | Pyrrolidine/Piperidine (B6355638) | Very good organic-chemistry.org |

Electrophilic cyclization of N-alkenyl ureas catalyzed by gold(I) complexes provides an efficient route to pyrrolidines via intramolecular hydroamination. organic-chemistry.org

Radical cyclizations offer a powerful method for the construction of pyrrolidine rings, particularly for the synthesis of highly substituted derivatives. diva-portal.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond. diva-portal.org For instance, the reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) using tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN under UV irradiation yields the corresponding pyrrolidine with a high cis/trans ratio. organic-chemistry.org Microwave-promoted 5-exo-trig iminyl radical cyclizations of O-phenyloximes tethered to alkenes have also been developed for the synthesis of functionalized pyrrolines. nsf.gov The diastereoselectivity of these radical cyclizations can often be controlled by the choice of protecting groups on the nitrogen atom. diva-portal.org

The intramolecular Schmidt reaction provides a unique approach to the synthesis of pyrrolidines. nih.gov A Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids can furnish a series of 2-substituted pyrrolidines. organic-chemistry.org This reaction involves the intramolecular reaction of an azide (B81097) with a carbonyl group or its derivative, leading to the formation of the heterocyclic ring. The intramolecular capture of intermediates from the Schmidt reaction of acyl chlorides with alkyl azides by alkenes or alkynes has been utilized to prepare substituted pyrrolizines. bohrium.com

Amido group-induced intramolecular ring closure is another strategy for the synthesis of pyrrolidine-containing scaffolds. For example, a potassium tert-butoxide-promoted intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams, induced by the amido group, has been used to construct 2,6-diazabicyclo[3.2.0]heptan-7-one scaffolds. researchgate.net

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Skeleton Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. beilstein-journals.orgnih.gov These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate diverse chemical libraries. beilstein-journals.org

One prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. In a copper(I)-catalyzed three-component assembly, an α-diazo ester, an imine, and an alkene or alkyne can be combined to generate substituted pyrrolidines with high yields and diastereoselectivity. The reaction proceeds through the in situ formation of an azomethine ylide from the diazo compound and the imine, which then undergoes a 1,3-dipolar cycloaddition with the alkene. This strategy allows for the convergent assembly of the pyrrolidine core.

Another powerful MCR is the Ugi reaction. While classically used for α-amino acid derivatives, variations can be adapted for heterocyclic synthesis. For instance, a four-component reaction involving an amino acid (like γ-aminobutyric acid), a carbonyl compound, an isocyanide, and another component can be designed to construct the pyrrolidine ring directly, embedding the desired substitution pattern based on the choice of starting materials. beilstein-journals.org

| MCR Strategy | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Azomethine Ylide [3+2] Cycloaddition | α-Diazo Ester, Imine, Alkene | Azomethine Ylide | Substituted Pyrrolidine |

| Ugi-type Reaction | γ-Amino Acid, Carbonyl, Isocyanide | α-Adduct | Pyrrolidone Derivatives |

Pyrrolidine Ring Formation from Acyclic Precursors

The construction of the pyrrolidine ring via the cyclization of acyclic precursors is a fundamental and versatile strategy. mdpi.com This approach allows for the introduction of various substituents onto the ring at the acyclic stage. Intramolecular cyclization is a common method within this category. For example, an intramolecular aza-Michael cyclization can be an effective alternative for forming the pyrrolidine ring. researchgate.net

A modern approach involves the Lewis acid-mediated reductive hydroamination of enynyl amines. This metal-free method uses TMSOTf to facilitate a 5-endo-dig cyclization, providing a direct route to pyrrolidine and piperidine-based natural products. researchgate.net Another strategy is the photo-promoted ring contraction of pyridines using a silylborane, which yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govwilddata.cn These products serve as versatile synthons for further functionalization. nih.gov

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The synthesis of pyrrolidine rings as part of a fused heterocyclic system is crucial for creating complex, polycyclic molecules with potential biological activity. A powerful method for this is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between tetracyclic cyclopentadienones and isoquinolinium N-ylides can produce functionalized heptacyclic pyrrolo[2,1-a]isoquinolines with high regio- and diastereoselectivity. thieme.de

Another approach involves cycloaddition to pyrroline N-oxides derived from the chiral pool. These enantiomerically pure five-membered cyclic nitrones can be obtained from precursors like tartaric, malic, or aspartic acids. Their cycloaddition reactions proceed with good diastereocontrol, and the resulting adducts can be converted into enantiopure pyrrolizidinones, which are precursors to polyhydroxypyrrolizidines. researchgate.net

Enantioselective and Diastereoselective Synthetic Pathways

Producing pyrrolidine derivatives as single stereoisomers is often critical for their application in pharmacology and catalysis. Several asymmetric strategies have been developed to control the stereochemistry during the synthesis.

Chiral Pool Approaches Utilizing Natural Precursors (e.g., (S)-Proline)

The use of readily available, enantiopure starting materials from nature, known as the "chiral pool," is a classic and effective strategy for asymmetric synthesis. researchgate.netacs.org Amino acids are particularly valuable precursors for pyrrolidine synthesis.

(S)-Proline and its derivatives, such as 4-hydroxyproline, are widely used to introduce a pre-formed, chiral pyrrolidine fragment into a target molecule. mdpi.comresearchgate.net For example, (S)-prolinol, obtained by the reduction of proline, is a starting compound for many drugs. mdpi.comresearchgate.net L-glutamic acid is another versatile starting material that can be elaborated through sequences like diastereoselective allylation and Mannich cyclization to generate heavily substituted, chiral pyrrolidine rings. uni-muenchen.de Similarly, d-mannitol has been used for the enantiodivergent synthesis of various trans-2,5-dialkylpyrrolidines. acs.org

Asymmetric Organocatalysis in Pyrrolidine Synthesis (e.g., Michael Addition)

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. The pyrrolidine motif itself is a privileged structure in many organocatalysts. nih.gov Chiral pyrrolidine-based catalysts are highly effective in promoting asymmetric Michael additions to form substituted pyrrolidines.

For example, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidines, is a well-established method for creating C-N and C-C bonds with high stereocontrol. beilstein-journals.org Prolinamide-based organocatalysts have been successfully used in the enantioselective Michael addition of aldehydes to nitrostyrenes. unibo.it The catalyst, often derived from proline, forms a chiral enamine intermediate with the aldehyde, which then attacks the nitroolefin in a stereocontrolled fashion. The stereochemical outcome can be tuned by modifying the catalyst structure, such as by introducing bulky substituents to create a specific chiral environment. nih.govbeilstein-journals.org

| Catalyst Structure | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) | Yield (%) |

|---|---|---|---|---|

| (2S,4R)-Pyrrolidine Derivative | 78:22 | 68% | 63% | 99% |

| (2S,4S)-Pyrrolidine Derivative | 70:30 | 68% | 44% | 95% |

Asymmetric Transition Metal Catalysis (e.g., Palladium-Catalyzed [3+2] Cycloaddition)

Transition metal catalysis provides powerful tools for constructing complex rings with high stereoselectivity. The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a versatile method for the enantioselective synthesis of pyrrolidines. nih.govnih.gov

In this reaction, a palladium complex with a chiral ligand catalyzes the reaction between a TMM precursor (e.g., 2-trimethylsilylmethyl allyl acetate) and an imine. nih.gov The reaction is believed to proceed through a zwitterionic Pd-TMM intermediate. The nucleophilic TMM complex adds to the imine, followed by cyclization to form the pyrrolidine ring. The choice of the chiral ligand, such as a phosphoramidite, is crucial for achieving high enantioselectivity. nih.govnih.gov This methodology is tolerant of a wide variety of imine substrates and can be used to prepare complex, polysubstituted pyrrolidines with control over multiple stereocenters. nih.govacs.org

Diastereocontrol in Pyrrolidine Ring Cyclization Reactions

The stereochemical outcome of pyrrolidine ring formation is crucial for the synthesis of enantiomerically pure 2-arylpyrrolidines. Diastereocontrol in cyclization reactions can be achieved through various strategies, including substrate control, auxiliary control, and catalyst control.

One powerful approach involves the use of chiral auxiliaries. For instance, the diastereoselective Mannich reaction followed by an iodocyclization can forge the pyrrolidine ring in a stereocontrolled manner. The addition of an enolate to a chiral sulfinimine can generate a Mannich product with high diastereoselectivity. Subsequent functional group manipulations and cyclization furnish the desired 2-substituted pyrrolidine.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidines with excellent diastereocontrol. An asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation can construct up to three stereogenic centers in a single step, affording highly functionalized pyrrolidine derivatives as single diastereomers researchgate.net.

Furthermore, radical cyclizations can be directed by existing stereocenters within the substrate. For example, a hydroxyl group can act as a directing auxiliary in the reductive radical cyclization of 3-aza-5-hexenyl radicals, leading to the formation of trans-2,4-disubstituted pyrrolidines with high diastereoselectivity phenomenex.com. The choice of cyclization strategy and the source of chirality are pivotal in determining the final stereochemistry of the pyrrolidine ring.

| Cyclization Strategy | Chirality Source | Key Features | Typical Diastereoselectivity |

| Mannich Reaction/Iodocyclization | Chiral Sulfinimine | Stepwise formation of C-C and C-N bonds. | High |

| Multicomponent Reaction | Optically Active Substrate | One-pot formation of multiple bonds and stereocenters. | Excellent |

| Radical Cyclization | Hydroxyl Auxiliary | Formation of trans-substituted pyrrolidines. | High (e.g., ~10:1 trans:cis) |

Functionalization and Chemical Derivatization of the 2-(4-Ethylphenyl)pyrrolidine Scaffold

Following the synthesis of the core this compound structure, further functionalization and derivatization are often necessary to modulate its properties or to prepare it for specific applications. These modifications can be targeted at the aromatic ring, the nitrogen atom, or the pyrrolidine ring itself.

The 4-ethylphenyl group of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring govern the regioselectivity of these transformations. The ethyl group is an activating, ortho-, para-directing group. The pyrrolidinyl group, being a secondary amine derivative, is also a strongly activating, ortho-, para-director. Since the para position is occupied by the ethyl group, electrophilic substitution is expected to occur at the positions ortho to the pyrrolidinyl group (C-3' and C-5') and/or ortho to the ethyl group (C-3 and C-5).

The outcome of the substitution will depend on the reaction conditions and the nature of the electrophile. Steric hindrance may play a role in favoring substitution at the less hindered positions. Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at one of the activated positions on the phenyl ring.

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach, although it can sometimes lead to overalkylation. A more controlled and widely used method is reductive amination. This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride to yield the N-alkylated product. This method is highly versatile and allows for the introduction of a wide range of alkyl groups.

N-Acylation is the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct. The resulting N-acyl derivatives are often more stable and can have significantly different biological activities compared to the parent amine.

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpyrrolidine | High selectivity, mild conditions, broad substrate scope. |

| N-Acylation | Acyl Chloride/Acid Anhydride, Base (e.g., Et₃N) | N-Acylpyrrolidine (Amide) | High yield, generally fast reaction, stable products. |

Modifications to the pyrrolidine ring itself, beyond the nitrogen atom, can introduce further diversity and complexity to the this compound scaffold. These transformations often require careful consideration of stereochemistry.

Oxidation of the pyrrolidine ring can lead to the formation of various functional groups. For instance, oxidation of N-acyl pyrrolidines with reagents like iron(II)-hydrogen peroxide can introduce a carbonyl group at the 2- or 5-position to form a pyrrolidin-2-one (a lactam). The regioselectivity of such oxidations can be influenced by the nature of the N-substituent and the reaction conditions.

Reduction of functional groups on the pyrrolidine ring is also a valuable transformation. For example, if a derivative with a carbonyl group on the ring is synthesized, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride. This introduces a new stereocenter, and the diastereoselectivity of the reduction can often be controlled.

The introduction of substituents at other positions of the pyrrolidine ring (C-3, C-4, C-5) can be achieved through various synthetic strategies, often starting from functionalized precursors or through C-H activation methodologies, although these can be challenging on a simple 2-arylpyrrolidine.

For the analytical characterization of this compound, particularly for chromatographic and mass spectrometric methods, derivatization is often employed to improve volatility, thermal stability, and detector response.

For Gas Chromatography (GC) analysis, the secondary amine is often derivatized to reduce its polarity and improve peak shape. Common derivatization methods include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a volatile amide.

Alkylation: Reaction with an alkylating agent to form a tertiary amine.

For High-Performance Liquid Chromatography (HPLC) , derivatization is often used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. Common derivatizing reagents for secondary amines include:

Dansyl chloride (DNS-Cl): Reacts with the amine to produce a highly fluorescent derivative.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms a UV-active and fluorescent derivative.

o-Phthalaldehyde (OPA) with a thiol: While primarily for primary amines, modifications of this chemistry can sometimes be applied.

For enantioselective analysis , chiral derivatizing agents can be used to form diastereomers that can be separated on a non-chiral chromatographic column. Alternatively, the underivatized enantiomers can be separated directly on a chiral stationary phase. The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis.

| Analytical Technique | Derivatization Goal | Common Reagents |

| Gas Chromatography (GC) | Increase volatility, improve peak shape | BSTFA, TFAA |

| High-Performance Liquid Chromatography (HPLC) | Enhance detection (UV/Fluorescence) | Dansyl chloride, FMOC-Cl |

| Enantioselective Chromatography | Separate enantiomers | Chiral derivatizing agents (e.g., Mosher's acid chloride) or direct separation on a chiral column |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-(4-Ethylphenyl)pyrrolidine, NMR data confirm the presence and connectivity of the ethylphenyl and pyrrolidine (B122466) moieties.

While specific NMR data for this compound is not extensively detailed in the provided search results, analysis of closely related structures like 2-arylpyrrolidines allows for the prediction of characteristic chemical shifts. researchgate.netnih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine, the protons on the pyrrolidine ring appear as multiplets in the upfield region, typically between δ 1.8 and 3.8 ppm. rsc.org The methine proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would likely resonate as a multiplet around δ 3.4-4.7 ppm. rsc.org The aromatic protons of the 4-ethylphenyl group would appear as a characteristic set of doublets in the downfield region, approximately between δ 7.1 and 7.3 ppm. The ethyl group's methylene (B1212753) protons would present as a quartet around δ 2.6 ppm, coupled to the methyl protons which would appear as a triplet around δ 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrrolidine ring are expected in the range of δ 23-63 ppm. rsc.org Specifically, the C2 carbon, bonded to the aromatic ring, would be the most downfield of the pyrrolidine carbons. The aromatic carbons of the ethylphenyl group would resonate between δ 125 and 148 ppm, with the carbon bearing the ethyl group and the ipso-carbon being distinct. rsc.org The ethyl group carbons would appear at approximately δ 28 ppm for the methylene and δ 15 ppm for the methyl group.

A supporting information document for a chemical synthesis provides ¹H and ¹³C NMR data for a series of 1-phenyl-2-arylpyrrolidines, which serve as a useful reference for the expected spectral features of this compound. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrolidine CH (C2) | ~3.4-4.7 (m) | ~62-63 |

| Pyrrolidine CH₂ (C3) | ~1.8-2.4 (m) | ~36 |

| Pyrrolidine CH₂ (C4) | ~1.8-2.1 (m) | ~23 |

| Pyrrolidine CH₂ (C5) | ~3.0-3.7 (m) | ~49 |

| Aromatic CH | ~7.1-7.3 (d) | ~127-129 |

| Aromatic C (ipso) | - | ~140-148 |

| Aromatic C (C-Et) | - | ~135-147 |

| Ethyl CH₂ | ~2.6 (q) | ~28 |

| Ethyl CH₃ | ~1.2 (t) | ~15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the pyrrolidine and ethylphenyl substructures. A prominent fragmentation pathway for pyrrolidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. psu.edulibretexts.org In this case, the loss of the ethylphenyl group would result in a fragment ion corresponding to the pyrrolidinyl cation. Conversely, cleavage of the bond between the pyrrolidine ring and the aromatic ring could lead to a fragment representing the 4-ethylphenyl cation.

While a specific mass spectrum for this compound was not found, the general fragmentation patterns of related α-aminophenones and pyrrolidine-containing compounds have been studied. psu.edunih.gov These studies indicate that the primary fragmentation involves the bonds alpha to the nitrogen atom.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | Intact Molecule | 175.27 |

| [M - H]⁺ | Loss of a hydrogen atom | 174.26 |

| [M - C₂H₅]⁺ | Loss of ethyl radical | 146.21 |

| [C₈H₉]⁺ | 4-ethylphenyl cation | 105.17 |

| [C₄H₈N]⁺ | Pyrrolidin-1-ium-1-yl | 70.12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the pyrrolidine ring. This band is often broad.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) for the C-H bonds of the phenyl ring. libretexts.org

C-H Stretch (Aliphatic): Strong absorption bands in the range of 2850-2960 cm⁻¹ are expected for the C-H bonds of the pyrrolidine ring and the ethyl group. libretexts.org

C=C Stretch (Aromatic): One or more medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-N Stretch: A medium absorption band in the 1020-1250 cm⁻¹ range would be indicative of the C-N bond stretching in the pyrrolidine ring.

C-H Bend (Aromatic): Out-of-plane (oop) bending vibrations for the para-substituted benzene (B151609) ring would appear in the 800-860 cm⁻¹ region. libretexts.org

While a specific IR spectrum for this compound is not available in the search results, the IR spectra of related pyrrolidine derivatives confirm the presence of these characteristic functional group absorptions. rsc.orgorientjchem.org

Interactive Data Table: Expected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300-3500 | Weak to Medium, Broad |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic | 2850-2960 | Strong |

| C=C Stretch | Aromatic | 1450-1600 | Medium to Weak |

| C-N Stretch | Amine | 1020-1250 | Medium |

| C-H Bend (oop) | p-disubstituted Aromatic | 800-860 | Strong |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would reveal the precise conformation of the pyrrolidine ring and the orientation of the 4-ethylphenyl substituent.

While a crystal structure for this compound itself was not found, studies on similar pyrrolidine derivatives provide valuable insights. For instance, the crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one shows that the pyrrolidine ring can adopt an envelope conformation. iucr.org In another example, ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the five-membered ring has a twisted conformation. iucr.orgnih.gov The dihedral angle between the pyrrolidine ring and the attached phenyl ring is also a key parameter determined by X-ray diffraction. iucr.org

The packing of the molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if applicable), van der Waals forces, and potentially C-H···π interactions. iucr.org

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Pyrrolidine Derivative

| Parameter | Example Value (from a related structure) | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Pyrrolidine Ring Conformation | Envelope or Twist | Describes the puckering of the five-membered ring |

| Dihedral Angle (Pyrrolidine-Phenyl) | Varies (e.g., 21-80°) iucr.org | Defines the relative orientation of the two rings |

| Intermolecular Interactions | C-H···π, van der Waals | Determine how molecules are arranged in the crystal |

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination

Since this compound contains a chiral center at the C2 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric purity and absolute configuration of chiral molecules. rsc.orgwiley.com

These techniques measure the differential absorption or rotation of left and right circularly polarized light. rsc.org The resulting spectra are unique for each enantiomer, exhibiting mirror-image curves. By comparing the experimental CD or ORD spectrum of an unknown sample to that of a standard with a known absolute configuration, the stereochemistry can be assigned. Furthermore, the magnitude of the chiroptical signal is proportional to the enantiomeric excess (ee) of the sample.

The absolute configuration of chiral drugs is often determined by a combination of experimental chiroptical spectroscopy and theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This approach allows for the prediction of the CD spectrum for a given absolute configuration, which can then be matched with the experimental data. While specific chiroptical data for this compound is not available, the methodology is well-established for related chiral pyrrolidine compounds. nih.govdrugs.ie

Interactive Data Table: Principles of Chiroptical Methods for this compound

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. rsc.org | Absolute configuration, enantiomeric purity, conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration, enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration of molecules in solution. |

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenyl Pyrrolidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

For instance, in related pyrrolidine (B122466) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict HOMO-LUMO energy gaps. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in predicting chemical reactivity, with the HOMO localized on electron-rich regions and the LUMO on electron-poor regions. For 2-(4-Ethylphenyl)pyrrolidine, the HOMO is expected to be localized on the pyrrolidine nitrogen and the aromatic π-system, while the LUMO would also be associated with the aromatic ring. The energy gap between these orbitals is a key indicator of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Electronic Properties for Phenyl-Substituted Pyrrolidine Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Methyl-4-(4-methylphenyl)pyrrolidine (B1426970) | B3LYP/6-311++G(d,p) | - | - | 5.2 |

| Piperidyl and Pyrrolidinyl Chalcones | B3LYP/6-31G(d,p) | -5.14 to -5.18 | -2.55 to -2.70 | ~2.44 to ~2.63 |

This table presents data for analogous compounds to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the reviewed literature. nih.govacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis and Stereochemical Preferences of this compound

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence its preferred conformation. For this compound, the ethylphenyl group at the C2 position will have a profound effect on the ring's pucker and the orientation of the substituent (axial or equatorial).

While specific conformational analysis of this compound is not documented in the searched literature, studies on similar structures, such as 2-methyl-4-(4-methylphenyl)pyrrolidine and other substituted pyrrolidines, reveal that the pyrrolidine ring often adopts a twisted conformation. nih.gov X-ray crystallography of analogous compounds has confirmed such conformations in the solid state. Computational methods can be used to calculate the relative energies of different conformers in the gas phase or in solution, providing insights into their populations at equilibrium. For example, in ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the five-membered ring is found to have a twisted conformation. researchgate.net

Table 2: Illustrative Conformational Data for Substituted Pyrrolidine Analogs

| Compound | Method | Key Finding |

| 2-Methyl-4-(4-methylphenyl)pyrrolidine | X-ray Crystallography | Twisted pyrrolidine ring conformation. |

| Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | X-ray Crystallography | Twisted conformation about the C2-C3 bond. researchgate.net |

| 1′-Methyl-4′-(4-methylphenyl)dispiro[indane-2,3′-pyrrolidine-2′,3′′-indoline] | X-ray Crystallography | Envelope conformation for the pyrrolidine ring. nih.gov |

This table provides examples of conformational analysis on related compounds, as specific data for this compound is not available in the reviewed literature.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in medicinal chemistry for predicting how a ligand like this compound might interact with a biological target, such as a receptor or enzyme. These studies can predict binding modes and estimate binding affinities.

Although no specific in silico interaction studies for this compound have been found, the general approach would involve docking the molecule into the active site of a target protein. The stability of the resulting complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) would then be analyzed, often using MD simulations. For example, studies on other pyrrolidine derivatives have successfully used molecular docking and MD simulations to investigate their binding with enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE). rsc.orgnih.govresearchgate.net These studies often reveal that the pyrrolidine scaffold can fit into specific binding pockets, with substituents influencing the binding affinity and selectivity. tandfonline.com

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can be used to predict various spectroscopic parameters from first principles, which can then be compared with experimental data to confirm molecular structures. These predictions include NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For this compound, one could theoretically calculate its ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. nih.gov Similarly, the vibrational frequencies in the infrared spectrum can be computed and compared with experimental FT-IR data. A study on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide demonstrated good agreement between DFT-calculated and experimental spectroscopic data. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. acs.org

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Pyrrolidine Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Method/Basis Set |

| ¹H NMR (ppm) | 7.54–7.28 (m, 9H) | - | - |

| ¹³C NMR (ppm) | 180.10 (C=O) | - | - |

| FT-IR (cm⁻¹) | 1782 (C=O), 1712 (C=O) | - | - |

This table is based on data for 1-(4-Fluorophenyl)-3-methyl-3-phenylpyrrolidine-2,5-dione and is for illustrative purposes, as specific data for this compound is not available. The original source did not provide calculated values for comparison.

Analysis of Charge Distribution, Electrophilic/Nucleophilic Sites, and Reactivity Descriptors

The distribution of electron density in a molecule is key to its reactivity. Computational methods can provide detailed information about charge distribution through various population analysis schemes (e.g., Mulliken, NBO). Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate nucleophilic centers (prone to electrophilic attack), while regions of positive potential (blue) denote electrophilic centers (prone to nucleophilic attack).

For this compound, the nitrogen atom of the pyrrolidine ring is expected to be a primary nucleophilic site, while the hydrogen atom attached to it would be an electrophilic site. The aromatic ring can also exhibit both nucleophilic and electrophilic character. Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can quantify the molecule's reactivity. acs.orgmdpi.com For instance, a higher chemical potential suggests a greater tendency to donate electrons. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. This provides a detailed, energetic picture of how a reaction proceeds. While no specific reaction mechanisms involving the formation or reaction of this compound have been computationally studied in the reviewed literature, studies on similar systems illustrate the methodology.

For example, DFT calculations have been used to investigate the mechanism of the [3+2] cycloaddition reactions to form pyrrolidine rings, revealing the energies of transition states and intermediates to explain the observed regio- and stereoselectivity. acs.org In another study, the mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines was detailed using DFT, identifying the rate-determining step as the cleavage of two C-N bonds. acs.org Such studies typically involve locating the transition state structures on the potential energy surface and calculating the activation energy barriers, which determine the reaction kinetics.

Role of 2 4 Ethylphenyl Pyrrolidine Analogues As Chiral Catalysts and Ligands

Design Principles for Pyrrolidine-Based Chiral Ligands in Asymmetric Catalysis

The design of effective pyrrolidine-based chiral ligands and organocatalysts hinges on several key principles aimed at maximizing steric and electronic control over a chemical reaction. The pyrrolidine (B122466) ring provides a rigid and predictable conformational scaffold. nih.govbeilstein-journals.org The substituent at the C2-position, such as an aryl or diarylhydroxymethyl group, is of paramount importance as it establishes the primary chiral environment around the catalytic site. nih.govscienceopen.com

Key design strategies include:

Steric Hindrance: Large substituents at the C2 position, like the diarylmethyl group in Hayashi-Jørgensen-type catalysts, create a sterically demanding pocket that effectively blocks one face of the enamine or iminium ion intermediate formed between the catalyst and a substrate. nih.govmdpi.com This forces the electrophile or nucleophile to approach from the less hindered face, thereby controlling the stereochemical outcome.

Bifunctional Activation: Many advanced catalyst designs incorporate a second functional group that can engage in non-covalent interactions, such as hydrogen bonding. e-bookshelf.debeilstein-journals.org Groups like thioureas, amides, or carboxylic acids can act as hydrogen-bond donors, activating the electrophile and holding it in a specific orientation within the transition state. e-bookshelf.debeilstein-journals.org This dual activation model often leads to enhanced reactivity and enantioselectivity.

Electronic Tuning: The electronic properties of the substituents on the pyrrolidine ring and its appended groups can be fine-tuned to modulate the catalyst's reactivity. diva-portal.org For instance, electron-withdrawing or electron-donating groups on the aryl rings of a diarylprolinol ether catalyst can influence the nucleophilicity of the enamine intermediate. nih.gov

Incorporation into Complex Scaffolds: The pyrrolidine moiety has been successfully combined with other privileged structures, such as ferrocenes or crown ethers, to generate ligands with unique properties for transition-metal catalysis or molecular recognition. diva-portal.orgmdpi.com In these cases, the pyrrolidine unit imparts the crucial element of central chirality. mdpi.com

The combination of these principles allows for the rational design of catalysts tailored for specific asymmetric transformations, leading to the construction of complex molecules with high levels of stereocontrol. researchgate.net

Evaluation of 2-(4-Ethylphenyl)pyrrolidine Derivatives as Organocatalysts in Asymmetric Transformations

Derivatives and analogues of 2-arylpyrrolidines are among the most successful classes of organocatalysts, particularly in transformations proceeding via enamine or iminium ion intermediates. nih.govmdpi.com While proline was the first to be extensively studied, its limited solubility and moderate enantioselectivity in some reactions spurred the development of derivatives with bulky C2-substituents, such as diarylprolinol silyl (B83357) ethers, to overcome these limitations. nih.gov These catalysts have proven highly effective in a range of asymmetric reactions.

For example, in the [3+2] cycloaddition reaction between N-2,2-difluoroethylbenzothiophenone imines and 2-arylidene-1,3-indandiones, a thiourea (B124793) catalyst derived from a chiral amine was used to generate dispiro[benzothiophenone-indandione-pyrrolidine]s. mdpi.com The reaction yielded products with three stereocenters in high yields and with excellent diastereoselectivity and good to excellent enantioselectivity. mdpi.com

Another significant application is the remote (3+2)-cycloaddition of imines to 4-(alk-1-en-1-yl)-3-cyanocoumarins. acs.org A quinine-derived squaramide catalyst facilitated the reaction at the remote double bond of the coumarin (B35378) system, producing complex pyrrolidine derivatives with high efficiency and stereocontrol. acs.org The results highlight the ability of these catalysts to control stereochemistry even at a distance from the primary activating group.

The table below summarizes the performance of a pyrrolidine-derived catalyst system in an asymmetric [3+2] cycloaddition reaction, demonstrating the high levels of stereocontrol achievable. mdpi.com

Table 1: Performance of Pyrrolidine-Derived Catalyst in Asymmetric [3+2] Cycloaddition mdpi.com

| Entry | Aryl Group (R) on Indandione | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 95 | >20:1 | 93 |

| 2 | 4-Methoxyphenyl | 95 | >20:1 | 91 |

| 3 | 4-Chlorophenyl | 98 | 12:1 | 24 |

| 4 | 3-Bromophenyl | 84 | >20:1 | 81 |

| 5 | 4-(Trifluoromethyl)phenyl | 92 | >20:1 | 91 |

Data sourced from an organocatalytic enantioselective [3+2] cycloaddition involving 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. mdpi.com

Application in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Pyrrolidine-based catalysts, especially analogues of 2-arylpyrrolidines, are versatile tools for a wide range of stereoselective bond-forming reactions. e-bookshelf.de Their ability to operate through different activation modes makes them suitable for constructing both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity. e-bookshelf.descienceopen.com

Carbon-Carbon Bond Formation: This is the most extensive area of application for pyrrolidine organocatalysts. Key reactions include:

Michael Additions: Chiral pyrrolidines effectively catalyze the conjugate addition of aldehydes or ketones to α,β-unsaturated systems like nitroolefins or enones. rsc.org The synergistic combination of a pyrrolidine with another catalyst, such as a chiral isothiourea, can lead to stereodivergent outcomes. rsc.org

Mannich Reactions: The reaction between ketones, aldehydes, and imines to form β-amino carbonyl compounds is efficiently catalyzed by pyrrolidine derivatives. acs.org Catalysts bearing a carboxylic acid group at the C3 position have been shown to be particularly effective, promoting high anti-selectivity and enantioselectivity. acs.org

Aldol (B89426) Reactions: Proline and its derivatives are famous for catalyzing direct asymmetric aldol reactions between ketones and aldehydes via enamine catalysis. mdpi.comscienceopen.com

Diels-Alder Reactions: Catalysts based on the pyrrolidine framework can activate α,β-unsaturated aldehydes towards [4+2] cycloadditions with dienes, yielding cyclohexene (B86901) derivatives with excellent stereocontrol. mdpi.com

Allylic Alkylations: In combination with palladium catalysts, chiral pyrrolidines can direct the enantioselective α-allylic alkylation of aldehydes and ketones. mdpi.com

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds is also achievable using these catalytic systems.

C-N Bond Formation (Amination): Pyrrolidine catalysts facilitate the conjugate addition of amines to enones. scienceopen.com Furthermore, intramolecular C-H amination, a powerful tool for synthesizing N-heterocycles like pyrrolidines themselves, can be achieved using evolved enzyme systems or transition metal catalysts guided by chiral ligands. thieme-connect.comacs.org Chiral phosphoric acids have been used as co-catalysts with palladium to achieve enantioselective intramolecular allylic amination. nih.gov

C-O Bond Formation (Epoxidation/Hydroxylation): The asymmetric epoxidation of α,β-unsaturated aldehydes is a well-established transformation catalyzed by diarylprolinol silyl ethers. scienceopen.com Similarly, the α-hydroxylation of carbonyl compounds can be achieved with high enantioselectivity.

[3+2] Cycloadditions: These reactions are powerful methods for constructing five-membered rings. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes provides direct access to highly substituted chiral pyrrolidines, which are valuable building blocks. acs.org

The table below showcases the versatility of pyrrolidine-based catalysts in various bond-forming reactions.

Table 2: Applications of Pyrrolidine Catalysts in Asymmetric Bond Formation

| Reaction Type | Reactants | Catalyst Type | Bond Formed | Yield (%) | ee (%) | Reference |

| Mannich Reaction | Ketone + α-Imino Ester | (R)-3-Pyrrolidinecarboxylic acid | C-C | up to 99 | up to 99 | acs.org |

| Diels-Alder | Dienal + α,β-Unsaturated Ester | Chiral Thiourea / Pyrrolidine | C-C | High | High | mdpi.com |

| [3+2] Cycloaddition | Azomethine Ylide + Nitroalkene | Chiral N,O-Ligand / Cu(I) | C-C, C-N | up to 94 | up to 99 | acs.org |

| Intramolecular Hydroamination | Alkene-sulfonamide | Chiral Brønsted Acid (IDPi) | C-N | up to 87 | up to 87:13 er | chemrxiv.org |

| C(sp³)–H Arylation | N-Acylpyrrolidine + Aryl Iodide | Pd-catalyst / Aminoquinoline ligand | C-C | up to 99 | >99:1 dr | acs.org |

Mechanistic Insights into Chiral Induction and Enantioselectivity in Catalytic Systems

The remarkable efficiency and selectivity of catalytic systems based on 2-arylpyrrolidine analogues are rooted in well-understood mechanistic principles. The primary modes of activation for carbonyl compounds are through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. scienceopen.comrsc.org

Enamine Catalysis: In this pathway, a chiral secondary amine catalyst, such as a pyrrolidine derivative, condenses with a ketone or aldehyde to form an enamine. scienceopen.com This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic. scienceopen.com The crucial step for stereocontrol is the subsequent reaction of this enamine with an electrophile. The bulky substituent at the C2-position of the pyrrolidine catalyst (e.g., a diarylmethyl group) effectively blocks one face of the enamine's double bond. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of one enantiomer of the product preferentially. mdpi.come-bookshelf.de

Iminium Ion Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, the chiral pyrrolidine catalyst forms a positively charged iminium ion. rsc.org This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive electrophile for nucleophilic attack (e.g., in Diels-Alder or Michael reactions). rsc.org Again, the C2-substituent on the catalyst shields one face of the molecule, directing the incoming nucleophile to the opposite side and thereby controlling the absolute stereochemistry of the newly formed stereocenters. mdpi.com

The Role of Non-Covalent Interactions: Mechanistic studies have revealed that chiral induction is often not solely dependent on steric repulsion. scienceopen.comresearchgate.net Non-covalent interactions, particularly hydrogen bonding, play a critical role in stabilizing the transition state and orienting the reactants. e-bookshelf.descienceopen.com In bifunctional catalysts, a hydrogen-bond donor group (like a thiourea or acid) on the catalyst can bind to the electrophile, positioning it for a highly organized, intramolecular-like attack. e-bookshelf.de This concept is encapsulated in models like the List-Houk model for proline-catalyzed aldol reactions, which proposes a cyclic transition state involving a hydrogen bond from proline's carboxylic acid group. e-bookshelf.de Computational and experimental studies, including kinetic analyses and deuterium-labeling experiments, have been crucial in elucidating these complex transition states and understanding the precise origins of enantioselectivity. mdpi.comresearchgate.netnih.gov

Mechanistic Organic Chemistry of 2 4 Ethylphenyl Pyrrolidine Transformations

The study of 2-(4-ethylphenyl)pyrrolidine and its derivatives involves a deep understanding of the fundamental reaction mechanisms that govern the formation of the pyrrolidine (B122466) ring, its subsequent functionalization, and its behavior under various conditions. This section explores the intricate mechanistic pathways, stability, and isomeric phenomena associated with these structures.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies for Pyrrolidine (B122466) Derivatives

The imperative for environmentally benign chemical processes has spurred the development of sustainable and green synthetic methodologies for pyrrolidine derivatives. A major focus is the replacement of toxic and costly metal catalysts with eco-friendly alternatives. bohrium.comrsc.org Researchers are exploring the use of organocatalysts and biocatalysts to mediate the synthesis of these compounds. bohrium.comrsc.org For instance, β-cyclodextrin, a water-soluble supramolecular solid, has been successfully employed as a green catalyst for the one-pot, three-component synthesis of highly functionalized pyrrolidine-2-one derivatives at room temperature in a water-ethanol solvent medium. bohrium.comrsc.org This approach offers significant advantages, including mild reaction conditions and the avoidance of volatile organic solvents. bohrium.com

Another key area of development is the use of greener reaction media and catalyst-free conditions. rsc.orgresearchgate.net Domino reactions in eco-friendly solvents like ethanol-water mixtures are being investigated to produce complex pyrrolidine-fused spirooxindoles with high yields and without the need for column chromatography. rsc.org The principles of green chemistry are also being applied to the synthesis of 2-alkynyl pyrrolidines using recyclable copper-aluminum mixed oxide nanocomposites, which minimize waste and allow for catalyst reuse. acs.org Furthermore, the use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and align with the goals of green chemistry. nih.govtandfonline.com These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic routes.

Integration of Continuous Flow Chemistry and Automated Synthesis for Scalable Production

The scalable production of pyrrolidine derivatives is crucial for their application in various fields, and continuous flow chemistry is emerging as a powerful tool to achieve this. rsc.org Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, improved reproducibility, and straightforward scalability. mdpi.comsyrris.com Researchers have successfully demonstrated the rapid and scalable synthesis of α-chiral pyrrolidine libraries using a continuous flow protocol, achieving high yields and diastereoselectivity within short reaction times. rsc.org This methodology has been applied to the gram-scale preparation of intermediates for pharmaceuticals, highlighting its potential for industrial applications. rsc.org

Furthermore, electroreductive cyclization in a flow microreactor has been established as a green and efficient method for synthesizing piperidine (B6355638) and pyrrolidine derivatives. nih.gov This technique eliminates the need for expensive or toxic reagents and provides higher yields compared to batch reactions. nih.gov The integration of automated synthesis platforms is another significant advancement. nih.govzinsser-analytic.com Fully automated systems, utilizing technologies like low-volume, non-contact dispensing, enable the high-throughput synthesis of thousands of different pyrrolidine derivatives. nih.govzinsser-analytic.com This miniaturized and accelerated approach is not only time- and cost-effective but also significantly reduces reagent and solvent consumption, minimizing the ecological footprint of chemical synthesis. nih.gov

Exploration of Novel Spectroscopic and Analytical Techniques for Complex Pyrrolidine Structures

The increasing complexity of synthesized pyrrolidine derivatives necessitates the development and application of advanced spectroscopic and analytical techniques for their thorough characterization. While standard techniques like FT-IR, ¹H NMR, and ¹³C NMR remain fundamental for structural elucidation, researchers are employing more sophisticated methods to analyze complex structures and stereochemistry. biointerfaceresearch.comtandfonline.comscite.ai Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are being used to definitively assign the structures of intricate pyrrolidine-containing compounds. researchgate.net

For chiral pyrrolidines, techniques that can determine enantiomeric purity are crucial. Supercritical fluid chromatography coupled with mass spectrometry (SFC-MS) is a valuable tool for analyzing the stereochemical outcome of asymmetric syntheses. nih.gov In the realm of trace analysis and speciation, methods like solid-phase extraction (SPE) coupled with inductively coupled plasma mass spectrometry (ICP-MS) are being developed to detect and quantify pyrrolidine derivatives and their complexes at very low concentrations. nih.gov This is particularly important for environmental monitoring and understanding the fate of these compounds in various systems. nih.govscbt.com The continuous evolution of these analytical tools is essential for supporting the synthesis of novel and increasingly complex pyrrolidine structures.

Computational Design and Predictive Modeling for Advanced Pyrrolidine Systems

Computational chemistry is playing an increasingly pivotal role in the design and development of advanced pyrrolidine systems with desired properties. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to predict the biological activity of pyrrolidine derivatives and to understand the structural features that are crucial for their function. nih.govresearchgate.netnih.govniscpr.res.in By developing linear and nonlinear QSAR models, researchers can predict the inhibitory ratios of pyrrolidine derivatives against specific biological targets, such as matrix metalloproteinases, which is valuable in the discovery of new drug candidates. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between pyrrolidine derivatives and their target proteins. bohrium.comresearchgate.netresearchgate.net These computational techniques help in understanding the mode of interaction at the molecular level and are used to design new compounds with improved binding affinity and selectivity. bohrium.com For instance, computational structure-based design has been employed to develop new potent inhibitors of Mycobacterium tuberculosis. mdpi.com Furthermore, predictive modeling is used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. bohrium.comresearchgate.net The use of principal moments of inertia (PMI) analysis allows for the computational evaluation of the three-dimensional shapes of pyrrolidine fragments, guiding the synthesis of more three-dimensional and drug-like molecules. whiterose.ac.uk

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Ethylphenyl)pyrrolidine with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis using chiral catalysts (e.g., Lewis acids) or chiral resolution of racemic mixtures is typically employed. For example, analogous pyrrolidine derivatives like (S)-2-(4-Ethoxyphenyl)pyrrolidine are synthesized via chiral resolution or asymmetric catalytic reactions under reflux conditions in solvents like dichloromethane . Key steps include:

- Reacting aryl acetic acid derivatives with pyrrolidine under acidic conditions.

- Optimizing reaction parameters (temperature, solvent, catalyst loading) to enhance stereochemical control.

- Confirming enantiomeric excess (ee) using chiral HPLC or polarimetry.

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm and pyrrolidine ring protons at δ 1.8–3.5 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 176.2) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-N stretching at ~1,200 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, general precautions for pyrrolidine derivatives include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-approved N95/P2 respirators if airborne particulates form .

- First Aid Measures : Rinse eyes with water for 15 minutes upon exposure; wash skin with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the pyrrolidine ring?

Optimization strategies include:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve stereoselectivity .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and yield .

- Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce side reactions during alkylation .

- Monitoring Tools : Use TLC or HPLC to track reaction progress and intermediate stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Address discrepancies by:

- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurities .

- Receptor Binding Assays : Compare binding affinities (e.g., Ki values) across serotonin receptor subtypes (e.g., 5-HT1A vs. 5-HT7) to identify off-target effects .

- Enantiomeric Excess Analysis : Ensure enantiomeric purity, as racemic mixtures may exhibit conflicting activities .

Q. What analytical approaches are recommended to assess stereochemical effects on biological activity?

- Comparative Bioassays : Test individual enantiomers (e.g., (R)- and (S)-forms) in receptor binding or enzyme inhibition assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict enantiomer-specific interactions with target proteins .

- Circular Dichroism (CD) : Correlate optical activity with biological response trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.